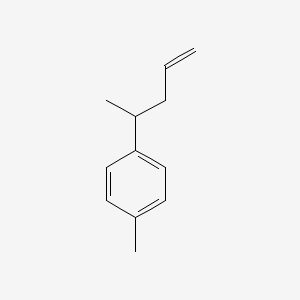
1-Methyl-4-pent-4-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-pent-4-en-2-ylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a methyl group and a pent-4-en-2-yl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-pent-4-en-2-ylbenzene typically involves the alkylation of toluene with 4-penten-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2=\text{CHCH}_2\text{CH}_3) ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-pent-4-en-2-ylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the pent-4-en-2-yl group to a single bond, forming 1-Methyl-4-pentylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are commonly employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound-1-ol, this compound-1-al, or 1-Methyl-4-pent-4-en-2-ylbenzoic acid.
Reduction: Formation of 1-Methyl-4-pentylbenzene.
Substitution: Formation of various halogenated derivatives such as 1-Methyl-4-pent-4-en-2-yl-2-bromobenzene.
Applications De Recherche Scientifique
1-Methyl-4-pent-4-en-2-ylbenzene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-pent-4-en-2-ylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The compound’s molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate specific signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Methyl-4-pent-4-en-2-ylbenzene can be compared with other similar compounds, such as:
1-Methyl-4-pent-2-en-2-ylbenzene: Differing in the position of the double bond, this compound exhibits different reactivity and physical properties.
1-Methyl-4-pentylbenzene: Lacking the double bond, this compound has different chemical behavior and applications.
1-Methyl-4-(1-pentyn-1-yl)benzene: Featuring a triple bond, this compound has unique reactivity compared to its alkene and alkane counterparts.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-methyl-4-pent-4-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-5-11(3)12-8-6-10(2)7-9-12/h4,6-9,11H,1,5H2,2-3H3 |
Clé InChI |
FPJJFVCUOPDCSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


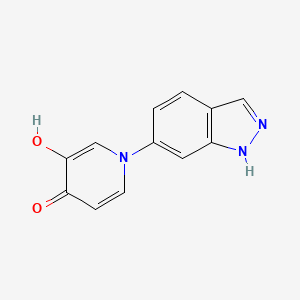
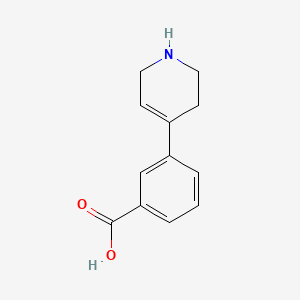
![Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B13875220.png)
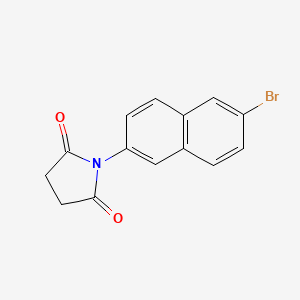
![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)

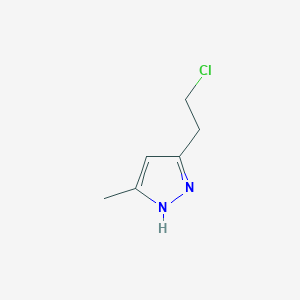
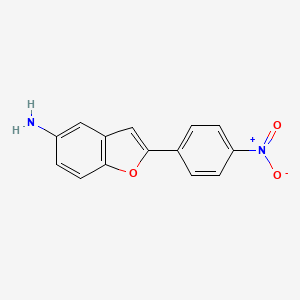
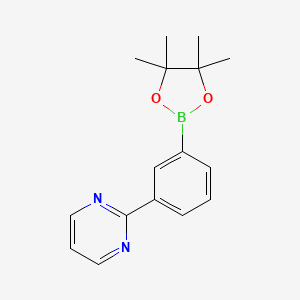
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)


